molecular formula C13H14ClN3O4S B4046003 2-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B4046003
M. Wt: 343.79 g/mol
InChI Key: KEHCTSRWUSOSHI-UHFFFAOYSA-N
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Description

2-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a useful research compound. Its molecular formula is C13H14ClN3O4S and its molecular weight is 343.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0393548 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes

Research by Khalifa et al. (2015) explores the synthesis of novel heterocyclic aryl monoazo organic compounds, demonstrating the wide applicability of thiazole derivatives in the creation of disperse dyes for polyester fibers. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities. This suggests that derivatives of thiazines, such as the specified compound, may have potential applications in developing materials with biological activity or special properties for industrial applications Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015.

Formation of Carboxamides by Direct Condensation

Kunishima et al. (2001) detail a method for forming carboxamides through direct condensation of carboxylic acids and amines, utilizing a new condensing agent. This process highlights the flexibility and efficiency of synthesizing carboxamide derivatives, including potentially the specified chemical, suggesting its synthesis could leverage similar innovative methods to achieve desired functionalities Kunishima, Kawachi, Hioki, Terao, & Tani, 2001.

Synthesis of Tetrahydrobenzo[b]thiophene Derivatives

The work of Abdalha et al. (2011) involves synthesizing tetrahydrobenzo[b]thiophene derivatives, showcasing the utility of microwave irradiation in organic synthesis. Such methodologies could be applicable in synthesizing and modifying thiazine derivatives, indicating a broader research interest in developing pharmaceuticals or materials with unique chemical properties Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011.

Novel Heterocycles Synthesis

Rathore and Gupta (1995) describe the synthesis of disubstituted 6-Chloro-5-methyl-4H-1,4-benzothiazines, highlighting the creation of novel heterocycles through oxidative cyclization. This research path underscores the potential for discovering new therapeutic agents or materials by exploring the chemical space around thiazines and related heterocycles Rathore & Gupta, 1995.

Antimicrobial and Antitumor Activities

Several studies focus on the antimicrobial and antitumor activities of thiazole and related derivatives. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, showing significant antimicrobial activity. Such findings suggest that structurally similar compounds, including the specified thiazine derivative, could be researched for potential antimicrobial or antitumor applications Patel & Patel, 2010.

Properties

IUPAC Name

2-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c1-20-8-4-7(9(21-2)3-6(8)14)16-12(19)10-5-11(18)17-13(15)22-10/h3-4,10H,5H2,1-2H3,(H,16,19)(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHCTSRWUSOSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2CC(=O)N=C(S2)N)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

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